molecular formula C28H24N2O4 B044593 alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet CAS No. 68107-98-2

alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet

Cat. No.: B044593
CAS No.: 68107-98-2
M. Wt: 452.5 g/mol
InChI Key: IGDWUWXIYTUDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet is a complex organic compound with the molecular formula C29H26N2O4 and a molecular weight of 466.53 g/mol . This compound is known for its unique bicyclic structure, which includes a diazabicycloheptene ring system. It is often used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the diazabicycloheptene ring system. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted diazabicycloheptene compounds .

Scientific Research Applications

Alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(1-Methylethenyl)-3-(4-Methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmethyl Ester
  • Alpha-(1-Methylethenyl)-3-(4-Methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Benzhydryl Ester

Uniqueness

What sets Alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet apart from similar compounds is its specific substitution pattern and the presence of the diphenylmethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and drug development .

Properties

CAS No.

68107-98-2

Molecular Formula

C28H24N2O4

Molecular Weight

452.5 g/mol

IUPAC Name

benzhydryl 3-methyl-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)but-3-enoate

InChI

InChI=1S/C28H24N2O4/c1-18(2)23(30-26(31)22-27(30)34-25(29-22)21-16-10-5-11-17-21)28(32)33-24(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-17,22-24,27H,1H2,2H3

InChI Key

IGDWUWXIYTUDBF-UHFFFAOYSA-N

SMILES

CC(=C)C(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)N3C4C(C3=O)N=C(O4)C5=CC=CC=C5

Canonical SMILES

CC(=C)C(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)N3C4C(C3=O)N=C(O4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.